N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Antimalarial drug discovery Falcipain-2 inhibition Structure-activity relationship

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1251606-15-1) is a fully substituted, achiral triazolopyridine sulfonamide screening compound with a molecular weight of 420.53 g/mol and a calculated logP of 4.05. It belongs to a compound class that has been validated in primary literature as a source of falcipain-2 inhibitors with in vitro antimalarial activity against Plasmodium falciparum.

Molecular Formula C23H24N4O2S
Molecular Weight 420.53
CAS No. 1251606-15-1
Cat. No. B2569049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS1251606-15-1
Molecular FormulaC23H24N4O2S
Molecular Weight420.53
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
InChIInChI=1S/C23H24N4O2S/c1-3-18-12-14-20(15-13-18)27(17-19-9-6-5-7-10-19)30(28,29)21-11-8-16-26-22(4-2)24-25-23(21)26/h5-16H,3-4,17H2,1-2H3
InChIKeyYHYIKLULGIWRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1251606-15-1): A Structurally Diversified Triazolopyridine Sulfonamide for Antimalarial Lead Optimization


N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1251606-15-1) is a fully substituted, achiral triazolopyridine sulfonamide screening compound with a molecular weight of 420.53 g/mol and a calculated logP of 4.05 . It belongs to a compound class that has been validated in primary literature as a source of falcipain-2 inhibitors with in vitro antimalarial activity against Plasmodium falciparum [1]. The compound's distinguishing feature is its three-point substitution pattern—a 3-ethyl group on the triazolopyridine core, an N-benzyl group, and an N-(4-ethylphenyl) group on the sulfonamide—which is a precise combinatorial arrangement within a virtual library of 1,561 analogs designed for structure-activity relationship exploration [1].

Procurement Risk: Why N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Cannot Be Replaced by Simpler Triazolopyridine Sulfonamide Analogs


Generic substitution within the [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide class is not scientifically valid because antimalarial activity and target engagement are exquisitely sensitive to the sulfonamide substitution pattern. The Karpina et al. virtual library was specifically designed around three randomization points, and only 25 out of 1,561 in silico hits were selected for synthesis, yielding a steep activity cliff between the most active compounds (IC50 2.24–4.98 µM) and the vast majority of library members [1]. Removing the N-benzyl or N-(4-ethylphenyl) groups—as in the simpler, commercially available analog N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-69-5, MW 302.35 g/mol)—eliminates a critical hydrophobic pharmacophore element predicted to occupy the S2 pocket of falcipain-2, fundamentally altering target binding . Therefore, procurement of the exact substitution pattern is mandatory for reproducing or extending published structure-activity relationships.

Quantitative Differentiation Evidence for N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Versus Closest Analogs


Structural Topology Differentiation: Three-Point Substitution vs. Mono-Substituted Core Scaffold

The target compound incorporates three distinct substituents (3-ethyl, N-benzyl, N-(4-ethylphenyl)) on the [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide scaffold, whereas the closest commercially cataloged analog, N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-69-5), retains only the N-(4-ethylphenyl) group and lacks both the 3-ethyl and N-benzyl modifications . This represents a molecular weight increase from 302.35 to 420.53 g/mol and a calculated logP shift from approximately 1.8 to 4.05, indicating substantially enhanced lipophilicity and a doubled capacity for hydrophobic contacts within the falcipain-2 active site, as modeled in the Karpina et al. virtual screening campaign [1].

Antimalarial drug discovery Falcipain-2 inhibition Structure-activity relationship

Class-Level Antimalarial Activity: Positional Isomer Sensitivity in the Triazolopyridine Sulfonamide Series

The Karpina et al. study established that within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, antimalarial potency is highly sensitive to the sulfonamide substitution pattern. The two most active synthesized hits, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, exhibited IC50 values of 2.24 µM and 4.98 µM against P. falciparum, respectively [1]. These compounds differ from each other only in their substitution vectors, yet a 2.2-fold potency difference was observed. The target compound, bearing an N-benzyl-N-(4-ethylphenyl) sulfonamide at the 8-position and a 3-ethyl core substituent, represents an unexplored permutation within this same virtual library space and is therefore a rational candidate for follow-up synthesis and testing [1].

Plasmodium falciparum Cysteine protease inhibition Virtual screening

Sulfonamide Regioisomer Differentiation: 8-Sulfonamide vs. 6-Sulfonamide Substitution

The target compound bears the sulfonamide group at the 8-position of the [1,2,4]triazolo[4,3-a]pyridine ring, whereas the most active compound in the Karpina et al. series (IC50 2.24 µM) is a 6-sulfonamide regioisomer [1]. In the molecular docking study against falcipain-2, the 8-sulfonamide orientation places the substituents in a different vector relative to the catalytic cysteine (Cys42) and the S1/S2 pockets compared to the 6-substituted analogs [1]. This regioisomeric difference is non-trivial: it alters the hydrogen-bonding geometry with Gly83 and Ala175, as well as the hydrophobic contact surface with Ile85 and Leu84 [1]. No 8-sulfonamide analog was among the 25 synthesized hits, making the target compound the sole commercially available probe for interrogating this specific regioisomeric space.

Regiochemistry Falcipain-2 docking Medicinal chemistry

Recommended Procurement and Application Scenarios for N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


Falcipain-2 Inhibitor Lead Expansion: Probing the N-Benzyl-N-(4-ethylphenyl) Pharmacophore

This compound is best deployed as a probe to experimentally determine the contribution of the N-benzyl-N-(4-ethylphenyl) sulfonamide group to falcipain-2 inhibition, complementing the Karpina et al. virtual screening study where this exact substitution pattern was part of the in silico library but was not synthesized or tested [1]. Procurement enables the first experimental IC50 determination for an 8-sulfonamide, N-benzyl-substituted member of this series, filling a critical gap in the current SAR landscape.

Regioisomeric Selectivity Profiling: 8-Position vs. 6-Position Sulfonamide Comparison

Given that the only experimentally characterized active analogs are 6-sulfonamide regioisomers (IC50 2.24–4.98 µM) [1], this compound serves as a matched molecular pair comparator for assessing how sulfonamide positional isomerism affects falcipain-2 binding affinity and antiplasmodial activity. This head-to-head comparison requires procurement of both the 8-sulfonamide target compound and a 6-sulfonamide analog such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide.

Physicochemical Property Benchmarking for Late-Stage Lead Optimization

With a measured logP of 4.05 and molecular weight of 420.53 g/mol [1], this compound sits near the upper boundary of lead-like chemical space for oral antimalarials. It is appropriate for use as a lipophilic reference standard in ADME assays (e.g., logD7.4, microsomal stability, permeability) to benchmark the property liabilities of fully substituted triazolopyridine sulfonamides against earlier, lower-MW leads, thereby guiding multiparameter optimization campaigns.

Screening Library Procurement for Diversity-Oriented Antimalarial HTS

For organizations assembling a diversity-oriented screening library targeting neglected tropical diseases, this compound adds a unique chemotype not represented in the 25-member synthesized subset of the Karpina et al. study [1]. Its three-dimensional pharmacophore profile, combining a triazole, pyridine, sulfonamide, and two distinct aromatic substituents, maximizes chemical diversity within a falcipain-2-targeted library and increases the probability of identifying novel hit series.

Quote Request

Request a Quote for N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.